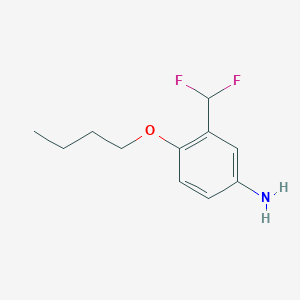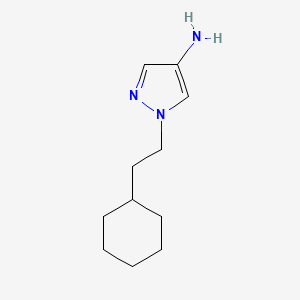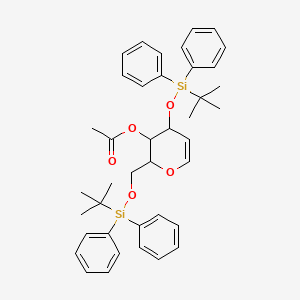![molecular formula C32H45N9O10S B12080913 acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in scientific research. This compound is known for its ability to be used in luminescence measurements, making it valuable in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and other functional groups. The process typically starts with the protection of amino groups, followed by the coupling of Tosyl (Tos) group with Glycine (Gly), Proline (Pro), and Arginine (Arg). The ANBA (4-Aminonaphthalene-1,8-dicarboxylic acid) and IPA (Isopropylamine) are then introduced to form the final compound. The reaction conditions often involve the use of coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification methods like HPLC (High-Performance Liquid Chromatography) .
Analyse Des Réactions Chimiques
Types of Reactions
Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and enzymatic reactions. It is stable under mild conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) can hydrolyze the compound.
Enzymatic Reactions: Proteases can cleave the peptide bonds in Tos-Gly-Pro-Arg-ANBA-IPA acetate.
Major Products Formed
The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate include individual amino acids and smaller peptide fragments .
Applications De Recherche Scientifique
Tos-Gly-Pro-Arg-ANBA-IPA acetate is widely used in various fields of scientific research:
Chemistry: Used as a substrate in chromogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the detection of protease activity in biological samples.
Medicine: Utilized in diagnostic assays to measure the activity of specific enzymes, such as thrombin.
Industry: Applied in quality control processes to ensure the activity of enzyme preparations.
Mécanisme D'action
Tos-Gly-Pro-Arg-ANBA-IPA acetate functions as a substrate for proteolytic enzymes. When cleaved by these enzymes, it releases a chromogenic or luminescent signal that can be measured. This allows for the quantification of enzyme activity. The molecular targets are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-Gly-Pro-Arg-ANBA-IPA: Similar in structure but without the acetate group.
Tos-Gly-Pro-Arg-pNA: Another chromogenic substrate used for similar applications.
Uniqueness
Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its high sensitivity and specificity in luminescence measurements. Its structure allows for efficient cleavage by proteases, making it a preferred choice in various assays .
Propriétés
Formule moléculaire |
C32H45N9O10S |
|---|---|
Poids moléculaire |
747.8 g/mol |
Nom IUPAC |
acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4) |
Clé InChI |
RUKOLHFVDDAWSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)

![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)











